Cas no 1675-71-4 ((4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile)

(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile is a versatile organic compound with a high degree of substitution, offering enhanced stability and reactivity. Its unique structure, featuring a cyano group and tetramethylbenzene ring, provides excellent solubility and compatibility in various organic solvents. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals due to its specific functional groups and substitution pattern.
(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile structure
1675-71-4 structure
Product Name:(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile
CAS No:1675-71-4
MF:C14H16N2
MW:212.290243148804
CID:176782
PubChem ID:292481
Update Time:2025-07-20

(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediacetonitrile,2,3,5,6-tetramethyl-
    • 2,3,5,6-Tetramethyl-1,4-benzenediacetonitrile
    • 2-[4-(cyanomethyl)-2,3,5,6-tetramethylphenyl]acetonitrile
    • 1,4-Benzenediacetonitrile,2,3,5,6-tetramethyl
    • 2,3,5,6-tetramethylphenylene-1,4-diacetonitrile
    • 4-Cyanomethyl-2,3,5,6-tetramethylbenzylcyanid
    • Bis-cyanmethyl-duren
    • 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
    • DTXSID30303415
    • NSC158278
    • SCHEMBL2713812
    • CDHFCWXYLKPCJG-UHFFFAOYSA-N
    • NSC-158278
    • 1675-71-4
    • AKOS024323384
    • (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile
    • Inchi: 1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3
    • InChI Key: CDHFCWXYLKPCJG-UHFFFAOYSA-N
    • SMILES: N#CCC1C(C)=C(C)C(CC#N)=C(C)C=1C

Computed Properties

  • Exact Mass: 212.13100
  • Monoisotopic Mass: 212.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.025
  • Boiling Point: 394°Cat760mmHg
  • Flash Point: 186.3°C
  • Refractive Index: 1.535
  • PSA: 47.58000
  • LogP: 3.05236

(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C999198-250mg
(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile
1675-71-4
250mg
$ 70.00 2022-06-06
TRC
C999198-500mg
(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile
1675-71-4
500mg
$ 95.00 2022-06-06
TRC
C999198-2.5g
(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile
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2.5g
$ 365.00 2022-06-06

(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile Related Literature

Additional information on (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile

Introduction to (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile and Its Applications in Modern Chemical Research

(4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile, CAS No. 1675-71-4) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique combination of a cyano group and a substituted aromatic ring makes it particularly valuable for developing innovative therapeutic agents.

The structural features of (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile include a highly symmetric tetramethylbenzene core, which enhances its stability and reactivity under various chemical conditions. The presence of a cyano group at the para position relative to the methyl substituents introduces a site for further functionalization, making it an ideal candidate for constructing complex molecular architectures. This compound has been widely explored in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities.

In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders. The benzene derivatives, particularly those with electron-withdrawing groups like the cyano group, have shown promise in modulating neurotransmitter activity. Studies have demonstrated that compounds structurally similar to (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile can interact with specific receptors in the brain, potentially leading to the development of new antipsychotic and antidepressant drugs. The tetramethyl substitution pattern enhances lipophilicity, which is crucial for crossing the blood-brain barrier.

The pharmaceutical industry has also leveraged this compound in the development of anti-inflammatory agents. Researchers have found that derivatives of (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile can inhibit key enzymes involved in inflammatory pathways. For instance, modifications at the cyano-substituted position have led to compounds that exhibit potent activity against cyclooxygenase (COX) enzymes without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Moreover, the compound has found applications in materials science and polymer chemistry. Its ability to undergo selective reactions with various functional groups makes it a valuable building block for synthesizing advanced polymers with tailored properties. These polymers can be used in coatings that offer enhanced durability and chemical resistance. Additionally, the cyano group can be converted into other functional moieties such as carboxylic acids or amides through controlled hydrolysis or amidation reactions.

The synthesis of (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route includes the reaction of tetramethylbenzyl alcohol with cyanogen bromide under acidic conditions. This method provides a straightforward pathway to access the desired product while maintaining high yields and purity. Advances in catalytic systems have further refined these processes, enabling more efficient and environmentally friendly production methods.

The compound's stability under various storage conditions is another critical factor contributing to its widespread use. Unlike some sensitive organic molecules that degrade rapidly upon exposure to light or air, (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile remains stable under standard laboratory conditions. This stability ensures consistent performance in synthetic applications and minimizes waste due to degradation.

In conclusion, (4-Cyanomethyl-2,3,5,6-tetramethyl-phenyl)acetonitrile is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for pharmaceutical development, particularly in addressing neurological and inflammatory disorders. Additionally, its utility in materials science underscores its versatility beyond traditional medicinal chemistry applications. As research continues to uncover new synthetic strategies and applications for this compound:

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